2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride
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Overview
Description
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that includes a benzofuran core substituted with methoxy and methyl groups, and an ester linkage to a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common approach starts with the preparation of 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid. This intermediate can be synthesized through the reaction of appropriate starting materials under controlled conditions, such as acidification with concentrated hydrochloric acid to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler analog with a benzofuran core and carboxylic acid group.
2-Benzofurancarboxylic acid, 5-hydroxy-, methyl ester: Another derivative with a hydroxyl group and methyl ester functionality.
Uniqueness
2-Benzofurancarboxylic acid, 5,6-dimethoxy-3-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of methoxy, methyl, and dimethylaminoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
40713-11-9 |
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Molecular Formula |
C16H22ClNO5 |
Molecular Weight |
343.80 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO5.ClH/c1-10-11-8-13(19-4)14(20-5)9-12(11)22-15(10)16(18)21-7-6-17(2)3;/h8-9H,6-7H2,1-5H3;1H |
InChI Key |
OPXFUFVVZOXZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)OC)OC)C(=O)OCCN(C)C.Cl |
Origin of Product |
United States |
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